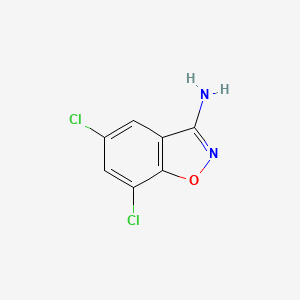

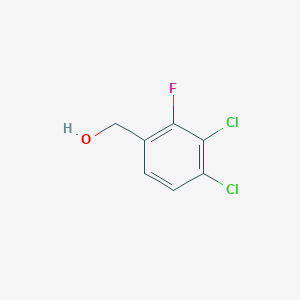

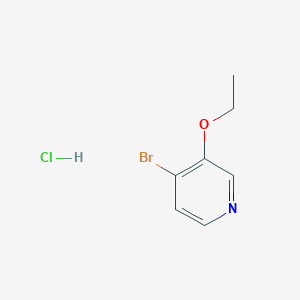

![molecular formula C7H4ClN3O B6353735 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1824084-20-9](/img/structure/B6353735.png)

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Descripción general

Descripción

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular weight of 153.57 . It is a solid substance stored at room temperature . The IUPAC name for this compound is 2-chloro-5H-pyrrolo[3,2-d]pyrimidine .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been the subject of various studies . The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave techniques . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The InChI code for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms.Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde are not detailed in the search results, pyrrolo[2,3-d]pyrimidines are known to be involved in various chemical reactions . These methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Physical And Chemical Properties Analysis

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid substance that is stored in a refrigerator . The compound has a molecular weight of 153.57 .Aplicaciones Científicas De Investigación

Chemical Properties and Storage

“2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde” has a molecular weight of 181.58 g/mol . It is a solid substance that should be stored in a refrigerator .

Cancer Research

This compound has been used in cancer research. For instance, a derivative of the compound was found to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Drug Development

The compound has been used in the development of new drugs. For example, it has been used in the design and optimization of a highly selective MPS1 inhibitor . This inhibitor, based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold, was found to effectively mitigate human TNBC cell proliferation .

Antibacterial Activity

Some derivatives of the compound have shown potent antibacterial activity against most of the employed strains, especially against S. pneumoniae, B. cerus, and S. aureus .

Breast Cancer Activity

Compounds derived from “2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde” have shown promising results against the MCF-7 cell line for breast cancer activity . In particular, compounds 6e and 6f exhibited better activity profiles .

Industrial Applications

Mecanismo De Acción

Target of Action

Pyrrolo[2,3-d]pyrimidine derivatives have been reported to act as multi-targeted kinase inhibitors . They have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Mode of Action

It’s known that kinase inhibitors like this compound typically work by binding to the active site of their target enzymes, thereby inhibiting their activity . This interaction can lead to changes in cellular processes controlled by these enzymes.

Biochemical Pathways

By inhibiting kinases, these compounds can disrupt the phosphorylation events that drive these pathways, leading to downstream effects such as altered cell proliferation and survival .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . They can also upregulate proapoptotic proteins and downregulate anti-apoptotic proteins .

Propiedades

IUPAC Name |

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOIGOYVUWRRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=NC=C2N1)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

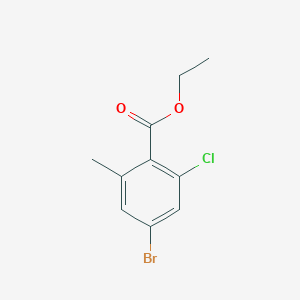

![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)

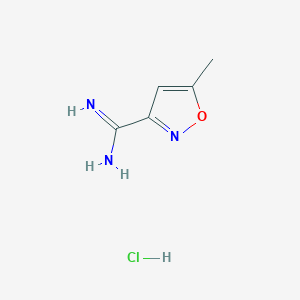

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)

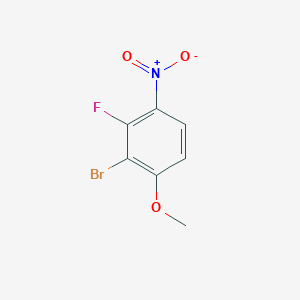

![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)